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Introduction
NF023 hexasodium is a potent and selective antagonist of the P2X1 purinergic receptor, a

ligand-gated ion channel activated by adenosine triphosphate (ATP).[1] As a member of the

suramin analogue family of compounds, it has been instrumental in the characterization of P2X

receptor subtypes and their physiological roles.[2][3] Beyond its effects on P2X1 receptors,

NF023 also exhibits inhibitory activity towards certain G-protein alpha subunits, specifically

those of the Go/Gi family.[2][4] This dual activity makes it a valuable tool for dissecting complex

signaling pathways involving both ionotropic and metabotropic purinergic signaling. This

technical guide provides a comprehensive overview of the structure, chemical properties, and

biological activity of NF023 hexasodium, with a focus on its application in research and drug

development.

Chemical Structure and Properties
NF023 hexasodium is a large, symmetrical molecule with a complex aromatic structure. Its

systematic IUPAC name is hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-

yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate.[5][6] The

presence of six sulfonate groups renders the molecule highly water-soluble.[4][7]
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Table 1: Chemical and Physical Properties of NF023
Hexasodium

Property Value Reference(s)

Molecular Formula C35H20N4Na6O21S6 [5][6]

Molecular Weight 1162.88 g/mol [8][9]

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-

trisulfonatonaphthalen-1-

yl)carbamoyl]phenyl]carbamoyl

amino]benzoyl]amino]naphthal

ene-1,3,5-trisulfonate

[5][6]

CAS Number 104869-31-0 [8][9]

Appearance Solid [7]

Solubility Soluble to 100 mM in water [4][7]

Storage

Desiccate at room

temperature. For long-term

storage, -20°C is

recommended.

[3][7]

Biological Activity and Mechanism of Action
NF023 hexasodium is a selective and competitive antagonist of the P2X1 receptor.[1][3] It

exhibits significantly higher affinity for the human P2X1 subtype compared to other P2X

receptors.[1] The antagonistic effect is surmountable, meaning that increasing the

concentration of the agonist (ATP) can overcome the inhibition by NF023.[1] In addition to its

action on P2X1 receptors, NF023 has been shown to be a selective inhibitor of the α-subunits

of Go/Gi proteins.[2][4]

Table 2: Biological Activity of NF023 Hexasodium
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Target Species Assay Value Reference(s)

P2X1 Receptor Human IC50 0.21 µM [1]

P2X2 Receptor Human IC50 > 50 µM [1]

P2X3 Receptor Human IC50 28.9 µM [1]

P2X4 Receptor Human IC50 > 100 µM [1]

Go/Gi α-subunits Recombinant EC50 ~300 nM [2][4]

Signaling Pathways
The primary mechanism of action of NF023 is the blockade of the P2X1 receptor, an ATP-gated

ion channel. Activation of P2X1 receptors by ATP leads to the influx of cations, primarily Na+

and Ca2+, resulting in membrane depolarization and the initiation of various downstream

cellular responses. NF023 competitively binds to the receptor, preventing ATP from binding and

activating the channel.

Furthermore, NF023 can modulate G-protein signaling by directly inhibiting the Gα subunits of

the Go/Gi family. This can impact a wide range of cellular processes that are regulated by G-

protein coupled receptors (GPCRs).
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P2X1 Receptor and G-protein Signaling Pathways and Inhibition by NF023.

Experimental Protocols
Detailed experimental protocols for the characterization of NF023 are crucial for reproducible

research. Below are outlines of key experimental methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This technique is used to study the effect of NF023 on P2X1 receptors expressed in Xenopus

oocytes.

Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.

cRNA Injection: Oocytes are injected with cRNA encoding the human P2X1 receptor and

incubated to allow for receptor expression.

Electrophysiological Recording:

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

Two microelectrodes, one for voltage clamping and one for current recording, are inserted

into the oocyte.

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

Drug Application:

ATP is applied to the oocyte to elicit an inward current mediated by the P2X1 receptors.

To test the antagonistic effect of NF023, oocytes are pre-incubated with NF023 for a

defined period before co-application with ATP.

Concentration-response curves are generated by applying increasing concentrations of

ATP in the absence and presence of different concentrations of NF023.
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Data Analysis: The inhibition of the ATP-induced current by NF023 is quantified to determine

the IC50 value.[1]

In Vivo Vasopressor Response in Pithed Rats
This in vivo assay assesses the effect of NF023 on the physiological response mediated by

P2X1 receptors.

Animal Preparation: Rats are anesthetized, and the spinal cord is pithed to eliminate central

nervous system influences on blood pressure.

Catheterization: The carotid artery is catheterized for blood pressure measurement, and the

jugular vein is catheterized for drug administration.

Drug Administration:

The P2X1 receptor agonist, α,β-methylene ATP (α,β-mATP), is administered intravenously

to induce a vasopressor (blood pressure increasing) response.

NF023 is administered intravenously prior to the α,β-mATP challenge to evaluate its

antagonistic effect.

Noradrenaline can be used as a control to assess the specificity of NF023's effect.[3]

Data Analysis: The inhibition of the α,β-mATP-induced pressor response by NF023 is

quantified.[3]

GTPγS Binding Assay
This assay is used to determine the effect of NF023 on G-protein activation.

Membrane Preparation: Cell membranes expressing the G-protein of interest are prepared.

Assay Components: The assay mixture contains the cell membranes, a GPCR agonist (if

studying receptor-mediated G-protein activation), and the non-hydrolyzable GTP analog,

[35S]GTPγS.
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Incubation: NF023 is pre-incubated with the membranes before the addition of the agonist

and [35S]GTPγS.

Detection: The amount of [35S]GTPγS bound to the Gα subunits is measured by scintillation

counting after separating the membrane-bound radioactivity from the free radioactivity.

Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by NF023 is used to

determine its EC50 value for G-protein inhibition.[2]
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General Experimental Workflow for the Characterization of NF023.
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Conclusion
NF023 hexasodium is a well-characterized and valuable pharmacological tool for studying

purinergic signaling. Its selectivity for the P2X1 receptor, combined with its inhibitory action on

Go/Gi proteins, provides a unique profile for dissecting complex biological processes. The data

and experimental outlines presented in this technical guide are intended to support researchers

and drug development professionals in the effective application of this compound in their

studies. Further investigation into the therapeutic potential of NF023 and its analogs may lead

to the development of novel treatments for a variety of conditions where P2X1 and Go/Gi

signaling play a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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